molecular formula C10H12O3 B14283009 [2-(2-Hydroxyethyl)phenyl]acetic acid CAS No. 136863-22-4

[2-(2-Hydroxyethyl)phenyl]acetic acid

Cat. No.: B14283009
CAS No.: 136863-22-4
M. Wt: 180.20 g/mol
InChI Key: VZWXEAZIMWMEBY-UHFFFAOYSA-N
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Description

[2-(2-Hydroxyethyl)phenyl]acetic acid: is an organic compound that features a phenyl group substituted with a hydroxyethyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Hydroxyethyl)phenyl]acetic acid can be achieved through several methods. One common approach involves the hydrolysis of benzyl cyanide, which can be carried out under acidic or basic conditions . The acid hydrolysis is generally preferred due to its smoother reaction profile .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale hydrolysis reactors where benzyl cyanide is treated with a suitable acid catalyst. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

[2-(2-Hydroxyethyl)phenyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

[2-(2-Hydroxyethyl)phenyl]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which [2-(2-Hydroxyethyl)phenyl]acetic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(2-Hydroxyethyl)phenyl]acetic acid is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

136863-22-4

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

2-[2-(2-hydroxyethyl)phenyl]acetic acid

InChI

InChI=1S/C10H12O3/c11-6-5-8-3-1-2-4-9(8)7-10(12)13/h1-4,11H,5-7H2,(H,12,13)

InChI Key

VZWXEAZIMWMEBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCO)CC(=O)O

Origin of Product

United States

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